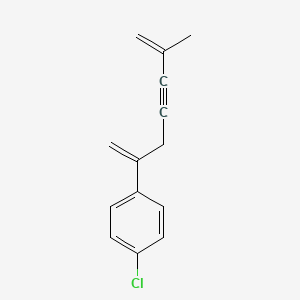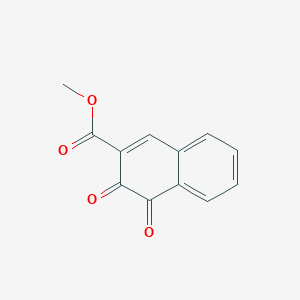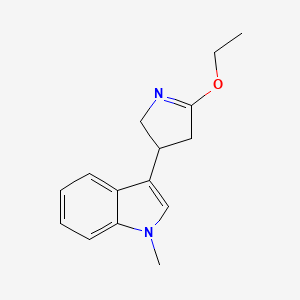
3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Ethoxylation: Introduction of the ethoxy group at the desired position using ethylating agents under controlled conditions.
Indole Formation: The indole ring can be constructed through Fischer indole synthesis or other suitable methods.
Methylation: The final step involves the methylation of the indole nitrogen using methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, especially at the indole nitrogen and the ethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, leading to a range of biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
- 3-(5-Ethoxy-2H-pyrrol-3-yl)-1-methyl-1H-indole
- 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-ethyl-1H-indole
Uniqueness
The unique structural features of 3-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole, such as the specific positioning of the ethoxy group and the methylation pattern, might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
88234-61-1 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(5-ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methylindole |
InChI |
InChI=1S/C15H18N2O/c1-3-18-15-8-11(9-16-15)13-10-17(2)14-7-5-4-6-12(13)14/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
BXRPGQHTBXHJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


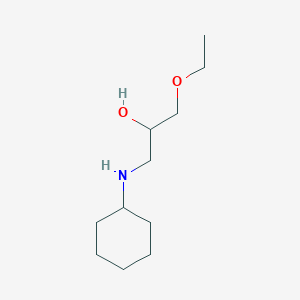
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
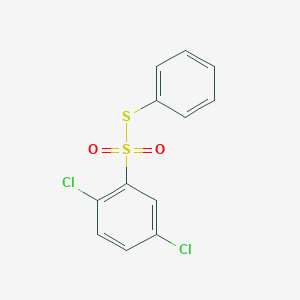

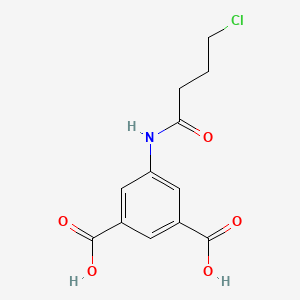
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
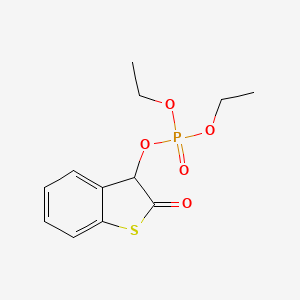
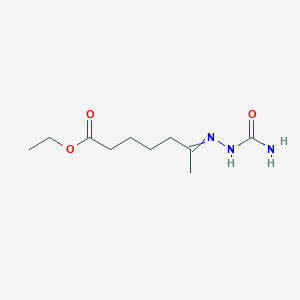
silane](/img/structure/B14378303.png)

